molecular formula C21H17N3OS3 B14953730 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14953730
M. Wt: 423.6 g/mol
InChI Key: WMAXHDXKYUWHDG-PDGQHHTCSA-N
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Description

The compound “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring, a pyrazole ring, and an ethylsulfanyl group, contributes to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a halogenated precursor with ethanethiol.

    Formation of the thiazolidinone ring: This can be synthesized by the reaction of a thiourea derivative with a halogenated precursor.

    Final condensation reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.

    Reduction: Reduction reactions may target the thioxo group in the thiazolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Reduced thioxo group to a thiol or alcohol.

    Substitution products: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, infections, and inflammation.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways.

Comparison with Similar Compounds

Similar compounds include other thiazolidinones and pyrazole derivatives. Compared to these compounds, “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities.

List of Similar Compounds

  • Thiazolidin-2,4-dione
  • 1-Phenyl-3-(4-ethylsulfanylphenyl)-1H-pyrazole
  • 5-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Properties

Molecular Formula

C21H17N3OS3

Molecular Weight

423.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3OS3/c1-2-27-17-10-8-14(9-11-17)19-15(12-18-20(25)22-21(26)28-18)13-24(23-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,25,26)/b18-12-

InChI Key

WMAXHDXKYUWHDG-PDGQHHTCSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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